N-{2-[(Benzyloxy)imino]ethyl}-N-(2-hydroxyethyl)prop-2-enamide
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Overview
Description
N-{2-[(Benzyloxy)imino]ethyl}-N-(2-hydroxyethyl)prop-2-enamide is a chemical compound with the molecular formula C14H18N2O3 This compound is known for its unique structure, which includes a benzyloxyimino group, a hydroxyethyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(Benzyloxy)imino]ethyl}-N-(2-hydroxyethyl)prop-2-enamide typically involves the reaction of benzyloxyamine with an appropriate acrylamide derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process generally involves the following steps:
Formation of the Benzyloxyimino Intermediate: Benzyloxyamine is reacted with an aldehyde or ketone to form the benzyloxyimino intermediate.
Coupling with Acrylamide: The benzyloxyimino intermediate is then coupled with an acrylamide derivative under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(Benzyloxy)imino]ethyl}-N-(2-hydroxyethyl)prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The benzyloxyimino group can be reduced to form a primary amine.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a primary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[(Benzyloxy)imino]ethyl}-N-(2-hydroxyethyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of N-{2-[(Benzyloxy)imino]ethyl}-N-(2-hydroxyethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The benzyloxyimino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The hydroxyethyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets. The prop-2-enamide moiety can undergo various chemical transformations, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis(2-hydroxyethyl)ethylenediamine
- 2-[Bis(2-hydroxyethyl)amino]ethyl prop-2-enoate
Uniqueness
N-{2-[(Benzyloxy)imino]ethyl}-N-(2-hydroxyethyl)prop-2-enamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
294675-53-9 |
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Molecular Formula |
C14H18N2O3 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-N-(2-phenylmethoxyiminoethyl)prop-2-enamide |
InChI |
InChI=1S/C14H18N2O3/c1-2-14(18)16(10-11-17)9-8-15-19-12-13-6-4-3-5-7-13/h2-8,17H,1,9-12H2 |
InChI Key |
KKEGIXIWEISRPQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N(CCO)CC=NOCC1=CC=CC=C1 |
Origin of Product |
United States |
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